molecular formula C22H22N4O3S B2387089 N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862761-68-0

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No.: B2387089
CAS No.: 862761-68-0
M. Wt: 422.5
InChI Key: POVHTLMLILJTSO-UHFFFAOYSA-N
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Description

This compound features a central oxazole ring substituted with a phenylsulfonyl group at position 4, a p-tolyl group at position 2, and an N-(3-(1H-imidazol-1-yl)propyl)amine side chain at position 5. The phenylsulfonyl group enhances electron-withdrawing properties, while the p-tolyl group contributes hydrophobicity.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-17-8-10-18(11-9-17)20-25-22(30(27,28)19-6-3-2-4-7-19)21(29-20)24-12-5-14-26-15-13-23-16-26/h2-4,6-11,13,15-16,24H,5,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHTLMLILJTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the phenylsulfonyl and p-tolyl groups. The final step often involves the attachment of the imidazole moiety via a propyl linker. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exhibits potential anti-inflammatory and anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting it may interfere with cellular proliferation pathways.

Case Study: A study involving the compound demonstrated significant growth inhibition in cancer cell lines such as OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 80% in some cases. This positions the compound as a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound is also being investigated for its role as an enzyme inhibitor. Its ability to interact with specific molecular targets can modulate enzymatic activities, making it a valuable tool in biochemical research.

Example: Inhibitory assays have shown that derivatives of this compound can effectively block certain enzymatic pathways involved in inflammatory responses, highlighting its potential as a therapeutic agent in treating chronic inflammatory diseases .

Industrial Applications

Beyond medicinal uses, this compound is explored for applications in materials science. Its unique chemical structure allows for incorporation into advanced materials, such as polymers and coatings that require specific chemical properties.

Industrial Relevance: The optimization of synthetic routes for large-scale production has been a focus area, ensuring that the compound can be produced economically while maintaining high purity levels suitable for industrial applications .

Table 2: Comparison of Similar Compounds

Compound NameKey FeaturesApplication Area
This compoundAnti-cancer, anti-inflammatory propertiesMedicinal Chemistry
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AminesSignificant anticancer activityDrug Development
Sulfonamide DerivativesAntifungal activityPharmaceutical Research

This comparative analysis illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct biological activities.

Mechanism of Action

The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxazole Derivatives
  • N-(3-(1H-imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine (): Differs by a 4-fluorophenylsulfonyl substituent instead of phenylsulfonyl.
  • 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine ():
    • Replaces imidazole with morpholine in the side chain and substitutes p-tolyl with 2-chlorophenyl.
    • Morpholine reduces basicity compared to imidazole, altering solubility and hydrogen-bonding capacity .
Benzothiazole Derivatives
  • 5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine ():
    • Benzothiazole core replaces oxazole, with chloro and methyl substituents.
    • Benzothiazole’s larger π-system may enhance stacking interactions but reduce metabolic stability compared to oxazole .
Quinazoline Derivatives
  • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine (): Quinazoline core introduces a fused bicyclic system, increasing molecular rigidity.

Substituent Modifications

Sulfonyl Group Variations
  • Phenylsulfonyl vs. 4-Fluorophenylsulfonyl ( vs.
  • Sulfonyl vs. Non-Sulfonyl Groups (e.g., Quinoline Derivatives): Compounds like 4-(3-(1H-imidazol-1-yl)propoxy)-6,7-dimethoxy-2-(p-tolyl)quinoline () lack sulfonyl groups but retain imidazole-propyl chains. The absence of sulfonyl may reduce polarity and alter pharmacokinetics .
Aromatic Ring Substitutions
  • p-Tolyl vs. Bromophenyl (Target Compound vs. ):
    • Bromine’s larger atomic radius and polarizability may enhance halogen bonding, whereas p-tolyl’s methyl group favors hydrophobic interactions .

Side Chain Modifications

Imidazole vs. Morpholine (Target Compound vs. ):
  • Imidazole’s aromatic nitrogen enables hydrogen bonding and π-stacking, while morpholine’s oxygen offers improved solubility but reduced basicity .

    Propylamine vs. Propoxy Linkers ():
    • Propoxy linkers (e.g., 6o in ) reduce amine basicity and alter spatial orientation compared to propylamine chains .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity References
N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine Oxazole Phenylsulfonyl, p-tolyl, imidazolylpropyl Under investigation -
4-Fluorophenylsulfonyl analog () Oxazole 4-Fluorophenylsulfonyl, p-tolyl Enhanced metabolic stability
5-Chloro-4-methylbenzothiazole derivative () Benzothiazole Chloro, methyl, imidazolylpropyl Antimicrobial
2-(4-Bromophenyl)quinazolin-4-amine () Quinazoline Bromophenyl, imidazolylpropyl Antifungal, antitumor
Morpholinylpropyl oxazole () Oxazole 2-Chlorophenyl, morpholinylpropyl Improved solubility

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, identified by its CAS number 872881-23-7, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H25N5O5SC_{19}H_{25}N_{5}O_{5}S, with a molecular weight of 435.5 g/mol. The structure includes an imidazole ring, which is known for its role in various biological systems, and a sulfonamide group that may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, studies on similar imidazole-containing compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the imidazole ring is critical for this activity, as it can interact with microbial enzymes and disrupt cellular processes.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, imidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in folate synthesis, which is essential for bacterial growth.
  • Induction of Apoptosis : Through the activation of caspases and other apoptotic pathways, the compound may promote programmed cell death in cancer cells.
  • Interference with Cell Signaling : The imidazole ring can participate in hydrogen bonding and coordination with metal ions, potentially disrupting signaling cascades involved in tumor progression.

Study 1: Antimicrobial Efficacy

In a study examining a series of imidazole-based compounds, this compound exhibited notable activity against E. coli with an IC50 value indicating effective inhibition at low concentrations .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that compounds similar to this compound could reduce cell viability significantly (IC50 values < 10 µM), suggesting potential for further development as anticancer agents .

Data Summary

PropertyValue
Molecular FormulaC19H25N5O5S
Molecular Weight435.5 g/mol
Antimicrobial ActivityEffective against E. coli
Anticancer ActivityIC50 < 10 µM in cancer cell lines
Mechanism of ActionEnzyme inhibition; apoptosis induction

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